

# HPG1860 Technical Support Center: Addressing Lipid Profile Changes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPG1860   |           |
| Cat. No.:            | B15614967 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing changes in lipid profiles observed during experiments with **HPG1860**, a next-generation, liver-selective Farnesoid X Receptor (FXR) agonist.

## Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and how does it affect lipid metabolism?

**HPG1860** is a non-bile acid, potent, and selective full FXR agonist.[1] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of FXR by **HPG1860** is intended to modulate these pathways to treat conditions like non-alcoholic steatohepatitis (NASH). A key finding from clinical trials is that **HPG1860** has not been associated with significant increases in LDL cholesterol, a common side effect of other FXR agonists.[2][3]

Q2: What are the expected effects of **HPG1860** on lipid profiles based on clinical trial data?

Clinical studies of **HPG1860** have demonstrated a favorable safety profile concerning lipid changes. The Phase 2a RISE study showed no significant change in LDL cholesterol (LDL-C) at doses of 3 mg, 5 mg, and 8 mg compared to placebo.[2][3] This is a notable distinction from other FXR agonists, which often lead to elevations in LDL-C.[2] The primary lipid-related effect observed was a significant reduction in liver fat content.[2][3]



Q3: My experiment shows unexpected changes in lipid profiles after **HPG1860** treatment. What could be the cause?

Unexpected lipid profile changes could stem from several factors, including experimental variability, the specific model system used, or analytical issues. It is crucial to ensure the consistency of your experimental protocol and the accuracy of your lipid analysis methods. Refer to the Troubleshooting Guide below for common issues in lipid analysis.

Q4: Where can I find detailed protocols for lipid analysis?

Detailed methodologies for lipid extraction and analysis are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methods for lipidomics research.

### **Data Presentation**

The following table summarizes the key quantitative findings from the Phase 2a RISE clinical trial of **HPG1860**.

| Parameter                                                  | Placebo                        | HPG1860 (3<br>mg)                  | HPG1860 (5<br>mg)              | HPG1860 (8<br>mg)                   |
|------------------------------------------------------------|--------------------------------|------------------------------------|--------------------------------|-------------------------------------|
| Mean Relative Change in Liver Fat Content (LFC) at Week 12 | +0.68%                         | -20.15%<br>(p=0.004 vs<br>placebo) | -7.08% (p=0.244<br>vs placebo) | -38.64%<br>(p<0.0001 vs<br>placebo) |
| Change in LDL<br>Cholesterol<br>(LDL-C)                    | No significant change reported | No significant change reported     | No significant change reported | No significant change reported      |

Data from the Phase 2a RISE study.[2][3]

# **Signaling Pathway**

The diagram below illustrates the simplified signaling pathway of an FXR agonist like **HPG1860** in the regulation of lipid metabolism.





Click to download full resolution via product page

**FXR Agonist Signaling Pathway** 

## **Experimental Protocols**

This section provides a detailed methodology for a key experiment related to lipid profile analysis.

# Protocol 1: Lipid Extraction from Plasma Samples (Folch Method)

#### Materials:

- Plasma samples
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (ice-cold)
- Glass centrifuge tubes with Teflon-lined caps
- Nitrogen gas evaporator
- Vortex mixer



Centrifuge

#### Procedure:

- To a glass centrifuge tube, add 100 μL of plasma.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 400 μL of 0.9% NaCl solution to induce phase separation.
- Vortex for another 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol for LC-MS).
- Store the extracted lipids at -80°C until analysis.

## **Experimental Workflow for Lipid Profiling**

The following diagram outlines a typical workflow for conducting a lipid profiling experiment.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. biospace.com [biospace.com]
- 3. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]
- To cite this document: BenchChem. [HPG1860 Technical Support Center: Addressing Lipid Profile Changes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#addressing-hpg1860-related-changes-in-lipid-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com